molecular formula C31H22O B14400666 1-Ethynyl-2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ol CAS No. 87383-81-1

1-Ethynyl-2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ol

Cat. No.: B14400666
CAS No.: 87383-81-1
M. Wt: 410.5 g/mol
InChI Key: WSNVWNWELLNUPD-UHFFFAOYSA-N
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Description

1-Ethynyl-2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ol is an organic compound characterized by its complex structure, which includes an ethynyl group and four phenyl groups attached to a cyclopentadienone core

Preparation Methods

The synthesis of 1-Ethynyl-2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ol typically involves a multi-step process. One common method is the double aldol condensation reaction between benzil and dibenzyl ketone in the presence of a basic catalyst . This reaction forms the tetraphenylcyclopentadienone intermediate, which can then be further modified to introduce the ethynyl and hydroxyl groups.

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. laboratory-scale synthesis remains a reliable approach for obtaining this compound for research purposes.

Chemical Reactions Analysis

1-Ethynyl-2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the cyclopentadienone core to a cyclopentadiene structure.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethynyl-2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Ethynyl-2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ol exerts its effects is primarily through its ability to participate in various chemical reactions. Its molecular targets and pathways are determined by the specific functional groups present and their interactions with other molecules. For example, the ethynyl group can engage in click chemistry reactions, while the phenyl groups can participate in π-π stacking interactions.

Comparison with Similar Compounds

1-Ethynyl-2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ol can be compared to other similar compounds, such as:

These comparisons highlight the unique features of this compound, particularly its ethynyl and hydroxyl groups, which contribute to its distinct chemical properties and applications.

Properties

CAS No.

87383-81-1

Molecular Formula

C31H22O

Molecular Weight

410.5 g/mol

IUPAC Name

1-ethynyl-2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ol

InChI

InChI=1S/C31H22O/c1-2-31(32)29(25-19-11-5-12-20-25)27(23-15-7-3-8-16-23)28(24-17-9-4-10-18-24)30(31)26-21-13-6-14-22-26/h1,3-22,32H

InChI Key

WSNVWNWELLNUPD-UHFFFAOYSA-N

Canonical SMILES

C#CC1(C(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)O

Origin of Product

United States

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